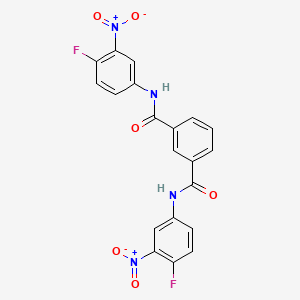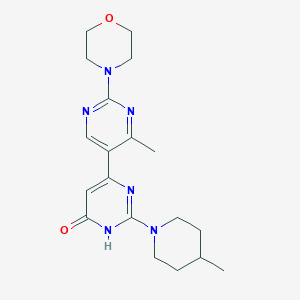
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate is a chemical compound with the following properties:
Chemical Formula: C₁₆H₁₄FNO₆S
CAS Number: 329941-52-8
Molecular Weight: 367.355 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate involves the following steps:
Sulfonation: Terephthalic acid undergoes sulfonation with sulfuric acid to introduce the sulfonyl group.
Amination: The sulfonylated terephthalic acid reacts with an amine (such as dimethylamine) to form the desired compound.
- Sulfonation: Sulfuric acid, elevated temperature
- Amination: Dimethylamine, solvent (e.g., methanol), reflux conditions
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate can participate in various reactions:
Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the sulfonyl group to the corresponding sulfonamide.
Oxidation: Oxidation of the amino group to form the corresponding nitro compound.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For designing functional materials.
Photophysics: In studies related to fluorescence and phosphorescence.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate is distinct due to its sulfonyl and amino groups. Similar compounds include:
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate: A related compound with a chlorine substituent instead of fluorine.
2-Aminoterephthalic Acid Dimethyl Ester: A structurally related compound with an amino group directly attached to the terephthalate core.
Properties
Molecular Formula |
C16H14FNO6S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
dimethyl 2-[(4-fluorophenyl)sulfonylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)10-3-8-13(16(20)24-2)14(9-10)18-25(21,22)12-6-4-11(17)5-7-12/h3-9,18H,1-2H3 |
InChI Key |
XIMMATPRDOJDLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11025709.png)


![3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11025723.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11025728.png)
![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B11025738.png)
![Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11025740.png)
![N-(5-Isopropyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-4-methyl-benzenesulfonamide](/img/structure/B11025753.png)
![3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B11025754.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11025759.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea](/img/structure/B11025768.png)
![2-methyl-N-(4-methylphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025769.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11025782.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B11025787.png)
